![molecular formula C26H27N5O2S B6583738 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine CAS No. 1297607-53-4](/img/structure/B6583738.png)
1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is 473.18854629 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
a. Anticancer Activity:
- The pyrazole ring in the compound has been associated with anticancer properties . Researchers could explore its potential as an antitumor agent or investigate its effects on specific cancer cell lines.
- Hydrazones, a class of compounds that includes AKOS024483634, exhibit antimicrobial activity . Further studies could assess its effectiveness against bacteria, fungi, or other pathogens.
- Pyrazole derivatives often possess anti-inflammatory and analgesic properties . Investigating AKOS024483634’s impact on inflammation and pain pathways could be valuable.
Heterocyclic Chemistry
The compound’s heterocyclic nature opens up additional applications:
a. Pharmacophore Exploration:- Researchers can explore the compound’s pharmacophoric features to design novel drugs. Its 1,2,3-triazole moiety and pyrazole ring offer diverse possibilities .
- 1,2,3-Triazoles have demonstrated antitubercular activity . Investigating AKOS024483634’s efficacy against Mycobacterium tuberculosis could be worthwhile.
Materials Science
Beyond medicinal applications, consider its potential in materials science:
a. Thermal Insulation:- Simple crystal structures with low thermal conductivity are valuable for insulation applications . Researchers might explore AKOS024483634’s thermal properties.
Mechanism of Action
Target of Action
The primary target of AKOS024483634 is the double homeobox 4 (DUX4) messenger RNA (mRNA) . DUX4 is a gene that, when abnormally expressed, leads to a series of downstream events resulting in skeletal muscle degeneration and wasting .
Mode of Action
AKOS024483634 is an antibody oligonucleotide conjugate (AOC) designed to target DUX4 mRNA for degradation . By binding to DUX4 mRNA, it prevents the production of the DUX4 protein, thereby addressing the underlying cause of conditions like Facioscapulohumeral Muscular Dystrophy (FSHD) .
Biochemical Pathways
The aberrant expression of DUX4 in muscle activates genes that are toxic to muscle cells . By targeting DUX4 mRNA for degradation, AKOS024483634 effectively shuts down these harmful genetic signatures . This results in the inhibition of apoptosis and altered immune signaling, which are typically triggered by DUX4 .
Pharmacokinetics
The pharmacokinetics of AKOS024483634 involve its delivery to skeletal muscle tissues . It is composed of a human transferrin receptor 1 (TfR1) targeting, effector function-null, humanized IgG1 antibody, which aids in its delivery to skeletal muscle . The compound also includes a non-cleavable linker, MCC maleimide linker, enhanced for safety and durability .
Result of Action
The action of AKOS024483634 leads to the degradation of DUX4 mRNA, effectively reducing the production of the harmful DUX4 protein . This results in the inhibition of apoptosis and altered immune signaling in muscle cells, thereby preventing muscle degeneration and wasting .
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-17-7-6-8-19(15-17)25-27-18(2)24(34-25)20-16-21(29-28-20)26(32)31-13-11-30(12-14-31)22-9-4-5-10-23(22)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUGNIMHKYPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone |
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